molecular formula C11H25ClOSi B3057829 ((5-Chloropentyl)oxy)-dimethyl-tert-butylsilane CAS No. 85514-44-9

((5-Chloropentyl)oxy)-dimethyl-tert-butylsilane

Cat. No. B3057829
Key on ui cas rn: 85514-44-9
M. Wt: 236.85 g/mol
InChI Key: NMBHLHINPZVQIR-UHFFFAOYSA-N
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Patent
US05264619

Procedure details

A mixture of t-butyldimethylsilyl chloride (29.5 g, 0.196 mole) and 5-chloro-1-pentanol (20 g, 0.163 mole) under an inert atmosphere was treated with a solution of imidazole (27.7 g, 0.407 mole) in dry DMF (40 mL). The reaction was stirred overnight at room temperature then partitioned between water (200 mL) and OEt2 l (300 mL). The aqueous layer was extracted with more OEt2 (2×100 mL), and the combined extract was dried (Na2SO4). The OEt2 was removed and the residue fractionally distilled. A small fore-run was collected (bp 57° C. (16 mm)) and then [(5-chloro-1-pentyl)oxy](1,1-dimethylethyl)dimethylsilane as a colorless oil (44.8 g, 97%): bp 120°-5° C. (17 mm), IR (film) cm-1 2960, 2940, 2900, 2865, 1475, 1465, 1390, 1365, 1290, 1260, 1110, 1055, 1030, 1010, 982, 940, 910, 840, 815, 780, 725, 660; 1H NMR (200 MHz, CDCl3) δ 3.62 (t, 6.1 Hz, 2H), 3.54 (t, 6.7 Hz, 2H), 1.79 (pentet, 7 Hz, 2H), 1.52 (m, 4H), 0.89 (s, 9H), 0.05 (s, 6H); 13C NMR (22.5 MHz, CDCl3) δ 62.8, 44.9, 32.5, 32.1, 26.0 (3C), 23.3, 18.3 (tertiary), -5.3 (2C); mass spectrum (70 eV) m/e (% base) 238, 236 (M+, not observed), 181, 179 (M+ - t-Bu., 1.0, 2.7), 125 (10.4), 123 (28.3), 95 (9.0), 93 (20.3), 75 (10.6), 73 (10.3) 70 (7.6), 69 (100.0); high resolution mass spectrum (70 eV) m/e 181.0636, 179.0656 (calculated 181.0630, 179.0660 for C7H16OClSi).
Quantity
29.5 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
27.7 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Si:1](Cl)([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2].[Cl:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][OH:15].N1C=CN=C1>CN(C=O)C>[Cl:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][O:15][Si:1]([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
29.5 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)Cl
Name
Quantity
20 g
Type
reactant
Smiles
ClCCCCCO
Step Two
Name
Quantity
27.7 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then partitioned between water (200 mL) and OEt2 l (300 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with more OEt2 (2×100 mL)
EXTRACTION
Type
EXTRACTION
Details
the combined extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
The OEt2 was removed
DISTILLATION
Type
DISTILLATION
Details
the residue fractionally distilled
CUSTOM
Type
CUSTOM
Details
A small fore-run was collected (bp 57° C. (16 mm))

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
ClCCCCCO[Si](C)(C)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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